molecular formula C20H14F3N B12536794 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile CAS No. 797048-19-2

4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile

Cat. No.: B12536794
CAS No.: 797048-19-2
M. Wt: 325.3 g/mol
InChI Key: LAFMBJHGLWKQSS-UHFFFAOYSA-N
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Description

4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile is a chemical compound with the molecular formula C20H14F3N. It is known for its unique structure, which includes multiple fluorine atoms and a benzonitrile group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Ethynyl Group: The ethynyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.

    Introduction of Fluorine Atoms: Fluorine atoms are introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.

    Formation of the Benzonitrile Group: The benzonitrile group is typically introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-chlorobenzonitrile
  • 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-bromobenzonitrile
  • 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-iodobenzonitrile

Uniqueness

The uniqueness of 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile lies in its specific arrangement of fluorine atoms and the ethynyl group, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high specificity and reactivity.

Properties

CAS No.

797048-19-2

Molecular Formula

C20H14F3N

Molecular Weight

325.3 g/mol

IUPAC Name

4-[2-(2,6-difluoro-4-pent-3-enylphenyl)ethynyl]-2-fluorobenzonitrile

InChI

InChI=1S/C20H14F3N/c1-2-3-4-5-15-11-19(22)17(20(23)12-15)9-7-14-6-8-16(13-24)18(21)10-14/h2-3,6,8,10-12H,4-5H2,1H3

InChI Key

LAFMBJHGLWKQSS-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)C#N)F)F

Origin of Product

United States

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